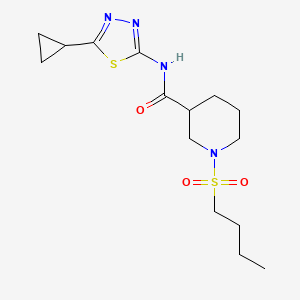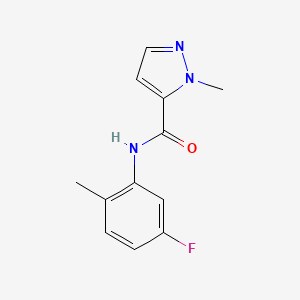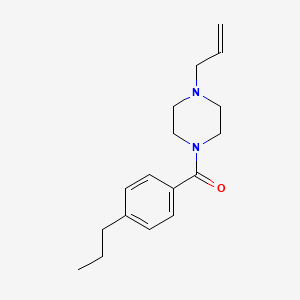![molecular formula C14H22N2O4S B5330042 N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5330042.png)
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide, also known as DMXAA, is a small molecule compound that has been studied for its potential anti-tumor properties. It was first discovered in the 1980s and has since been the subject of numerous scientific studies.
科学的研究の応用
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been studied for its potential anti-tumor properties and has shown promise in preclinical studies. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines, including lung, breast, and colon cancer. Additionally, N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to enhance the immune response to tumors, making it a potential immunotherapeutic agent.
作用機序
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide is thought to exert its anti-tumor effects through its ability to activate the immune system. Specifically, it has been shown to activate the production of interferon-alpha and other cytokines, which in turn stimulate the immune system to attack cancer cells. N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and spread.
Biochemical and Physiological Effects:
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have a variety of biochemical and physiological effects, including the activation of immune cells and the inhibition of angiogenesis. It has also been shown to increase the production of nitric oxide, which can have vasodilatory effects and may contribute to its anti-tumor properties. Additionally, N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One advantage of N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide for lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. Additionally, its ability to enhance the immune response to tumors makes it a potential immunotherapeutic agent. However, there are also limitations to its use in lab experiments. For example, N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide. One area of interest is its potential use in combination with other anti-tumor agents, such as chemotherapy or radiation therapy. Additionally, further studies are needed to better understand its mechanism of action and to identify biomarkers that can predict response to treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide in humans.
合成法
N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide can be synthesized through a multi-step process that involves the reaction of 4-amino-3-nitrophenol with 2,3-epoxybutane, followed by the reaction of the resulting compound with dimethylamine and methylsulfonyl chloride. The final product is then purified through a process of recrystallization. While this method has been successfully used to produce N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide, there are also alternative synthesis methods that have been explored.
特性
IUPAC Name |
N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]phenoxy]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-6-13(14(17)15(2)3)20-12-9-7-11(8-10-12)16(4)21(5,18)19/h7-10,13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWJPAIZMGBWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C)OC1=CC=C(C=C1)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxobutan-2-one](/img/structure/B5329968.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5329981.png)
![methyl 2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5329982.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329990.png)



![1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5330031.png)
![2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5330045.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(dimethylamino)acetyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5330047.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide](/img/structure/B5330050.png)
